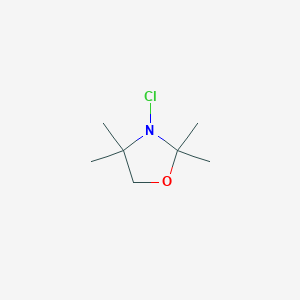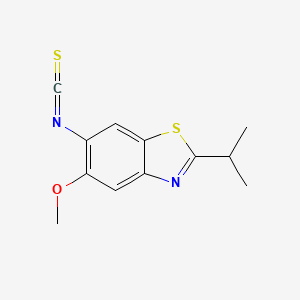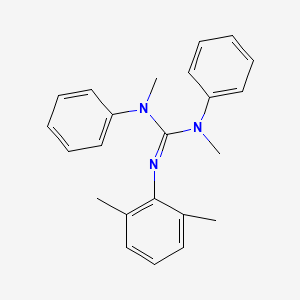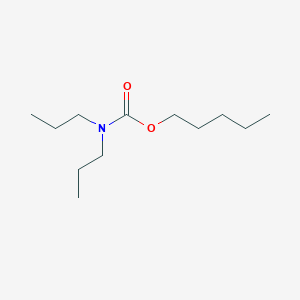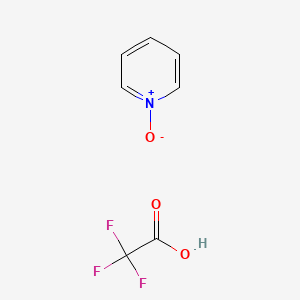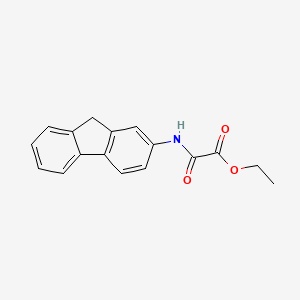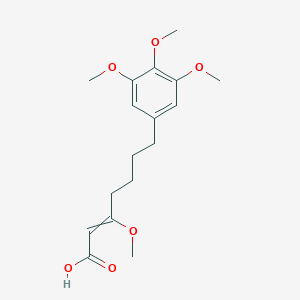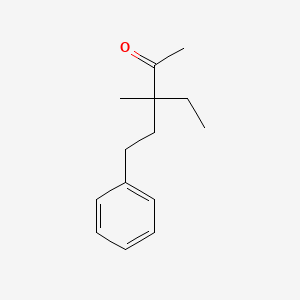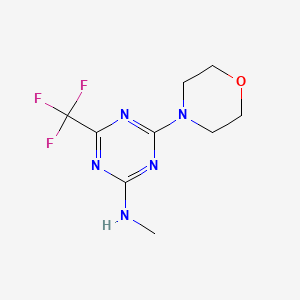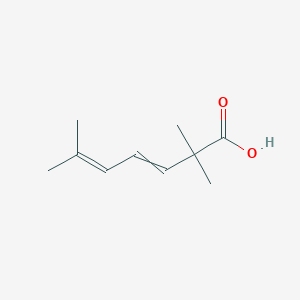
2,2,6-Trimethylhepta-3,5-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6-Trimethylhepta-3,5-dienoic acid is an organic compound with the molecular formula C10H16O2 It is characterized by its unique structure, which includes a carboxylic acid group and multiple double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6-Trimethylhepta-3,5-dienoic acid typically involves the reaction of suitable precursors under controlled conditions. One common method involves the aldol condensation of acetone with isobutyraldehyde, followed by oxidation and subsequent decarboxylation to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2,6-Trimethylhepta-3,5-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium (Pd) are used.
Substitution: Reagents like alcohols or amines in the presence of acid catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of esters or amides.
Scientific Research Applications
2,2,6-Trimethylhepta-3,5-dienoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and its role as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism by which 2,2,6-Trimethylhepta-3,5-dienoic acid exerts its effects involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bonds in the molecule can participate in electron transfer reactions, affecting redox states and signaling pathways.
Comparison with Similar Compounds
2,2,6-Trimethylhepta-3,5-diene: Similar structure but lacks the carboxylic acid group.
2,2,6,6-Tetramethyl-3,5-heptanedione: Contains additional methyl groups and a different functional group.
3,4,4-Trimethylhepta-2,5-dienoic acid: Similar backbone but different substitution pattern.
Uniqueness: 2,2,6-Trimethylhepta-3,5-dienoic acid is unique due to its combination of a carboxylic acid group and multiple double bonds, which confer distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
CAS No. |
59211-19-7 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2,2,6-trimethylhepta-3,5-dienoic acid |
InChI |
InChI=1S/C10H16O2/c1-8(2)6-5-7-10(3,4)9(11)12/h5-7H,1-4H3,(H,11,12) |
InChI Key |
WDBNPMNWUPNOLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=CC(C)(C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide](/img/structure/B14619932.png)
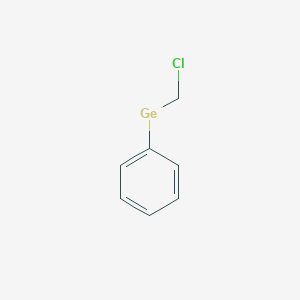
![[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate](/img/structure/B14619942.png)
![Diethyl [ethane-1,2-diylbis(oxyethane-2,1-diyl)]biscarbamate](/img/structure/B14619950.png)
